molecular formula C20H12N2 B1223020 DIBENZO(a,h)PHENAZINE CAS No. 226-47-1

DIBENZO(a,h)PHENAZINE

Cat. No. B1223020
CAS RN: 226-47-1
M. Wt: 280.3 g/mol
InChI Key: WPBGTHBSULHLRG-UHFFFAOYSA-N
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Description

DIBENZO(a,h)PHENAZINE, also known as Phenazine, is an organic compound with the formula (C6H4)2N2 . It is a dibenzo annulated pyrazine and the parent substance of many dyestuffs . It crystallizes in yellow needles, which are only sparingly soluble in alcohol . The molecular formula is C20H12N2 and the molecular weight is 280.3227 .


Synthesis Analysis

DIBENZO(a,h)PHENAZINE can be synthesized by employing a palladium-catalyzed C–N bond forming amination reaction . Another synthesis route involves the direct attachment of three different electron-donating groups to the highly rigid dibenzo [a, c]phenazine (BP) acceptor unit .


Molecular Structure Analysis

The molecular structure of DIBENZO(a,h)PHENAZINE involves a rigid planar dibenzo [a, c]phenazine (BP) acceptor core and different numbers of 9,9-dimethylacridan (DMAC) donors . The emission wavelength can be regulated from 541 to 605 nm by increasing the number of the donor DMAC units .


Chemical Reactions Analysis

DIBENZO(a,h)PHENAZINE exhibits donor strength-controlled color-tuning over a wide color range from green to deep-red with photoluminescence maxima . It also exhibits efficient orange thermally activated delayed fluorescence (TADF) .


Physical And Chemical Properties Analysis

DIBENZO(a,h)PHENAZINE is a yellow to brown crystalline powder . It is insoluble in water . The melting point is 174–177 °C (345–351 °F; 447–450 K) and the boiling point is 357.2 °C (675.0 °F; 630.3 K) at 760 mmHg .

Scientific Research Applications

  • Photosensitizers for Diaryliodonium Salts : Dibenzo[a,c]phenazine derivatives have been used as effective photosensitizers for diaryliodonium salt photoinitiators. These derivatives are efficient in cationic photopolymerizations and can initiate polymerizations under UV and visible light, even solar irradiation, in various types of monomers including epoxides and vinyl monomers (Bulut et al., 2011).

  • Discotic Dimer Mesophases : Dibenzo[a,c]phenazine dimers can exhibit lamellar assembly in mesophases, demonstrating a novel molecular design for supramolecular assembly in liquid crystals. These mesophases can be frozen into a glassy state at room temperature (Ong et al., 2013).

  • Fluorinated Dibenzo[a,c]phenazine Derivatives : Novel fluorinated derivatives of dibenzo[a,c]phenazine have been synthesized for applications in electrochromic devices. These derivatives show promise in the development of such technologies due to their specific chemical properties (Hacioglu et al., 2022).

  • Liquid Crystalline Properties : The self-assembly of discotic dimers of dibenzo[a,c]phenazine through methylene spacers to form mesophases has been studied. These dimers exhibit polymesomorphism and can form organogels with certain solvents, showing potential for applications in material science (Tzeng et al., 2011).

  • Ruthenium Complexes : Mono and dimetallic cyclometallated ruthenium complexes of dibenzo[a,c]phenazine have been prepared. These complexes demonstrate interesting chemical properties due to the distortion of the ligand upon binding to metal ions, which may have implications in catalysis and material science (Duprez et al., 2003).

  • Single-Molecule White Light Emission : Dibenzo[a,c]phenazine (DPPZ) has been reported to exhibit single-molecule white light emission, a rare property in organic compounds. This finding could lead to the development of low-cost, stable organic materials for lighting and display technologies (Zhou et al., 2018).

  • Fluorescent Probes : Dibenzo[a,c]phenazine-based fluorescent probes have been developed for the detection of thiophenols in environmental water, demonstrating high selectivity and sensitivity. This application is significant in environmental monitoring (Guo et al., 2022).

Future Directions

The development of DIBENZO(a,h)PHENAZINE molecules that emit at longer wavelengths and produce high-efficiency devices remains a challenge . Future research could focus on modulating the emission color through judicious choice of donor and acceptor units .

properties

IUPAC Name

2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2/c1-3-7-15-13(5-1)9-11-17-19(15)21-18-12-10-14-6-2-4-8-16(14)20(18)22-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBGTHBSULHLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC5=CC=CC=C5C4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177117
Record name Dibenz(a,h)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DIBENZO(a,h)PHENAZINE

CAS RN

226-47-1
Record name Dibenzo[a,h]phenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenz(a,h)phenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,h)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO(A,H)PHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FCO10CTGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
Y Kosugi, K Itoho, H Okazaki… - The Journal of Organic …, 1995 - ACS Publications
During spectral and photochemical studies on arylazo compounds, 1 our attempts to prepare naphthylazo com-pounds by using iminodimagnesium dibromide reagents2 were …
Number of citations: 15 pubs.acs.org
H Li, J Yu, Q Ge, M Liu, Z Tao, H Cong - ChemCatChem, 2020 - Wiley Online Library
A supramolecular catalytic strategy for the synthesis of dibenzo[a,j]phenazine compounds from 2‐arylamines is demonstrated. The dimerization is achieved through the catalytic action …
MP Vlasenko, VA Ozeryanskii, AF Pozharskii - Russian Chemical Bulletin, 2011 - Springer
Behavior of 4-amino-1-dimethylamino- and 1-amino-4,5-bis(dimethylamino)naphthalenes sharply differs on their treatment with tosyl chloride and oxidation with the Bu t OK/O 2 system. …
Number of citations: 6 link.springer.com
G Crank, MIH Makin - Australian journal of chemistry, 1984 - CSIRO Publishing
Superoxide ion acts as a mild and highly selective oxidizing agent for aromatic amines. Aniline and α-naphthylamine were not oxidized, but β-naphthylamine formed dibenzo[a,h]…
Number of citations: 45 www.publish.csiro.au
D Manson - Journal of the Chemical Society, Perkin Transactions 1, 1974 - pubs.rsc.org
N-2-Naphthylhydroxylamine is oxidised by air in neutral or alkaline solution to 2-nitroso-1-naphthol, dibenzo[a,h]-phenazine, and 2,2′-azoxynaphthalene. N-1-Naphthylhydroxylamine …
Number of citations: 14 pubs.rsc.org
BC Saunders, J Wodak - Tetrahedron, 1966 - Elsevier
The oxidation of 2-naphthylamine by the system peroxidase plus hydrogen peroxide has been examined. The reaction if complex, but two oxidation products have been isolated, …
Number of citations: 7 www.sciencedirect.com
CM Camaggi, M Tiecco, A Tundo - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
The dehydrogenation of some diazoamino-compounds with lead tetra-acetate in aromatic solvents has been shown to give rise to mixtures of biaryls and azo-compounds. The reaction …
Number of citations: 3 pubs.rsc.org
J Piechowska, K Virkki, B Sadowski… - The Journal of …, 2014 - ACS Publications
Two previously inaccessible analogs of 10-hydroxybenzo[h]quinoline were prepared via a straightforward strategy comprising the formation of π-expanded phenazines skeleton …
Number of citations: 36 pubs.acs.org
N Bazanov‐Katz, R Zangi, J Blum - Journal of heterocyclic …, 1996 - Wiley Online Library
The syntheses of the K‐imine derivatives of 1,7‐phenanthroline, phenaleno[1,9‐g,h]quinoline, and dibenzo[a,h]phenazine are described. The parent heterocyclic compounds 4, 9 and …
Number of citations: 5 onlinelibrary.wiley.com
A Ohta, K HASEGAWA, K AMANO, C MORI… - Chemical and …, 1979 - jstage.jst.go.jp
Irradiation of several 2-(β-arylvinyl) pyrazines at room temperature using a high pressure mercury lamp afforded aza-phenanthrenes in moderate yields. The ring closure of 2-[β-(3-…
Number of citations: 14 www.jstage.jst.go.jp

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